3,4-Dihydroxyphenylglyoxal

Übersicht

Beschreibung

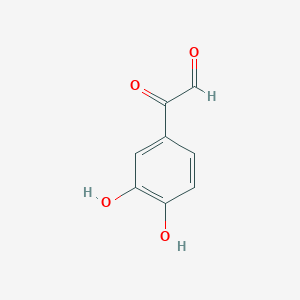

3,4-Dihydroxyphenylglyoxal is a chemical compound with the molecular formula C8H6O4 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a glyoxal moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the glyoxal moiety.

Another method involves the condensation of glyoxylic acid with 3,4-dihydroxybenzene under acidic conditions. This reaction requires careful control of temperature and pH to prevent side reactions and achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxyphenylglyoxal undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or aldehydes.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

Substitution Reagents: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenylglyoxal derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

3,4-Dihydroxyphenylglyoxal serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation and substitution, making it valuable in developing pharmaceuticals and agrochemicals.

Synthesis Methods

- Oxidation of 3,4-Dihydroxybenzaldehyde: Utilizing oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

- Condensation with Glyoxylic Acid: This method requires careful pH and temperature control to optimize yield.

Biological Research

Enzyme Activity and Metabolic Pathways

Research indicates that this compound plays a role in studying enzyme activities related to phenolic compounds. It can act as an inhibitor or activator depending on the biological context, influencing metabolic pathways and cellular signaling.

Antioxidant Properties

Studies have demonstrated that derivatives of this compound exhibit strong antioxidant activities. For instance, compounds with this structure have been shown to scavenge reactive carbonyl species effectively, which is crucial in mitigating oxidative stress in biological systems .

Medical Applications

Potential Drug Development

The compound's unique properties make it a candidate for drug development. Its interactions with biological molecules can lead to new therapeutic strategies for diseases linked to oxidative stress and metabolic disorders.

Alternative Fixative in Immunostaining

Recent studies suggest that glyoxal can replace paraformaldehyde (PFA) as a fixative in immunostaining protocols. It has been found to cross-link proteins more effectively while preserving cellular morphology better than PFA .

Industrial Applications

Production of Dyes and Pigments

this compound is utilized in the dye industry due to its ability to form colored complexes with various substrates. This application is particularly relevant in creating sustainable dyes from renewable resources.

Lignin Crosslinking for Sustainable Batteries

Research has explored the use of glyoxal in crosslinking lignin-based materials for battery applications. The incorporation of glyoxal enhances the mechanical properties and stability of lignin composites used in energy storage devices .

Case Studies

-

Antioxidant Activity Study:

A study investigated the effectiveness of this compound derivatives as dicarbonyl scavengers. The results indicated significant reductions in methylglyoxal levels when combined with dietary components under simulated physiological conditions . -

Immunofixation Study:

Research demonstrated that glyoxal fixation improved immunostaining outcomes compared to traditional methods using PFA. This finding supports its potential use in histological applications where preservation of cellular detail is critical . -

Lignin-Based Battery Research:

Investigations into lignin crosslinking using glyoxal showed enhanced material properties suitable for sustainable battery applications. The study highlighted the importance of glyoxal's reactivity in developing eco-friendly energy solutions .

Wirkmechanismus

The mechanism of action of 3,4-dihydroxyphenylglyoxal involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroxybenzaldehyde: Similar in structure but lacks the glyoxal moiety.

3,4-Dihydroxyphenylacetic acid: Contains a carboxylic acid group instead of the glyoxal moiety.

3,4-Dihydroxyphenylethanol: Contains an ethanol group instead of the glyoxal moiety.

Uniqueness

3,4-Dihydroxyphenylglyoxal is unique due to the presence of both hydroxyl groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Biologische Aktivität

3,4-Dihydroxyphenylglyoxal (3,4-DHPG) is a compound derived from phenolic structures and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3,4-DHPG, including its biochemical properties, cellular effects, and potential therapeutic applications.

1. Chemical Structure and Properties

3,4-DHPG is characterized by the presence of two hydroxyl groups on the benzene ring and a glyoxal moiety. Its structure can be represented as follows:

This compound is known to participate in various biochemical reactions, particularly in the formation of advanced glycation end-products (AGEs), which are implicated in several pathological conditions, including diabetes and aging.

2.1 Interaction with Enzymes

3,4-DHPG interacts with several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit glyoxalase I and II, enzymes responsible for detoxifying glyoxal. This inhibition can lead to increased levels of reactive carbonyl species, contributing to oxidative stress in cells.

2.2 Formation of AGEs

The compound plays a significant role in the formation of AGEs through its reaction with proteins and lipids. These interactions can lead to modifications that affect protein function and contribute to chronic diseases such as diabetic complications .

3.1 Oxidative Stress Induction

Research indicates that 3,4-DHPG can induce oxidative stress in various cell types. For instance, studies have demonstrated that low doses of this compound can activate stress response pathways by inducing mild oxidative stress and inflammation.

3.2 Anti-inflammatory Activity

In vitro studies have shown that 3,4-DHPG exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages exposed to lipopolysaccharides (LPS). The concentration-dependent inhibition suggests potential therapeutic applications in inflammatory diseases .

4.1 Cardiovascular Protection

Emerging evidence suggests that 3,4-DHPG may have cardiovascular protective effects. It has been associated with increased nitric oxide production and enhanced endothelial function, which are critical for maintaining vascular health .

4.2 Neuroprotective Effects

Studies indicate that 3,4-DHPG may offer neuroprotective benefits by reducing oxidative damage in neuronal cells. This property positions it as a potential candidate for treating neurodegenerative diseases .

5. Case Studies and Research Findings

A variety of studies have explored the biological activities of 3,4-DHPG:

- Study on Glycation Inhibition : A study demonstrated that 3,4-DHPG effectively inhibited glycation processes in vitro, suggesting its role as an antiglycative agent .

- Microbial Metabolite Effects : Research on microbial metabolites derived from flavan-3-ols indicated that 3,4-DHPG enhances NO generation and eNOS phosphorylation under oxidative stress conditions .

- Insect Resistance Mechanism : Investigations into insect metabolism revealed that cytochrome P450 enzymes were influenced by compounds like 3,4-DHPG during resistance mechanisms against xenobiotics .

6. Data Tables

7. Conclusion

The biological activity of this compound is multifaceted, involving interactions with various cellular pathways and potential therapeutic applications. Its role in oxidative stress induction, anti-inflammatory responses, and protective effects on cardiovascular and neuronal health highlights its significance in biomedical research.

Further studies are warranted to explore its full therapeutic potential and mechanisms of action in various biological contexts.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDPCMFBOFNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.